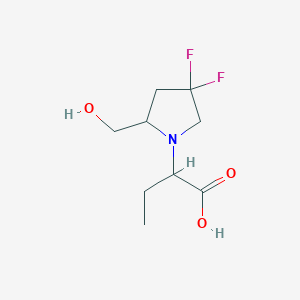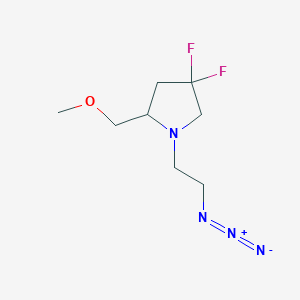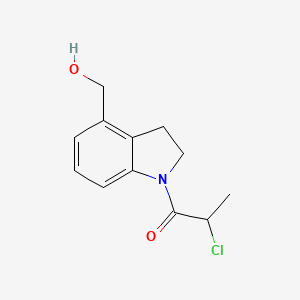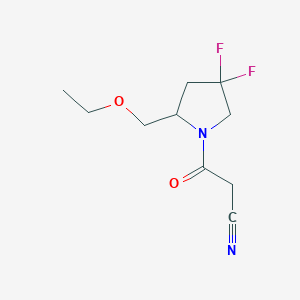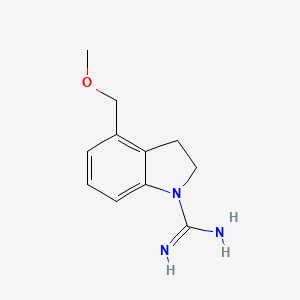
(1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-5-yl)methanamine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A study by Maheta et al. (2012) focused on the synthesis of novel imidazole bearing isoxazole derivatives, showing potential antimicrobial activity. These compounds were prepared by condensing specific imidazole derivatives with hydroxylamine hydrochloride, demonstrating the utility of imidazole frameworks in developing antimicrobial agents (Maheta, Patel, & Naliapara, 2012).
Radioligand for Imaging Histamine H3 Receptors
Iwata et al. (2000) synthesized a potential histamine H3 receptor ligand labeled with 18F for clinical PET studies. The compound, an imidazole derivative, demonstrated the application of imidazole-based structures in the development of radioligands for brain imaging, highlighting the versatility of imidazole compounds in medical diagnostics (Iwata et al., 2000).
Fluorescence Properties and Photoswitching
Kundu et al. (2019) synthesized strongly fluorescent imidazole derivatives and explored their structure-property relationships, halochromism, and fluorescent photoswitching. This work demonstrated the potential of imidazole derivatives in developing new fluorescent molecules for materials science, particularly in designing fluorescence switching materials (Kundu, Karthikeyan, Moon, & Anthony, 2019).
Anticancer and Antibacterial Applications
Patil et al. (2010) reported the synthesis, cytotoxicity, and antibacterial studies of p-methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene-silver complexes. These complexes exhibited significant antibacterial activity and cytotoxic effects on cancer cell lines, showcasing the potential of imidazole derivatives in therapeutic applications, especially in oncology and infection control (Patil et al., 2010).
Metal Complex Synthesis
Hanson and Warren (2018) investigated the synthesis, characterization, and electrochemical behavior of alkylated 2-(2′-quinolylbenzimidazole) complexes of rhenium (I), showing the role of imidazole derivatives in creating metal complexes with distinct electrochemical properties. This suggests applications in catalysis and electrochemical sensing technologies (Hanson & Warren, 2018).
Zukünftige Richtungen
While the future directions for this specific compound are not detailed in the search results, compounds with similar structures have been investigated for their potential in treating diseases like hepatocellular carcinoma . This suggests that “(1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-5-yl)methanamine” might also have potential therapeutic applications.
Eigenschaften
IUPAC Name |
[3-[(3-fluoro-4-methoxyphenyl)methyl]imidazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O/c1-17-12-3-2-9(4-11(12)13)7-16-8-15-6-10(16)5-14/h2-4,6,8H,5,7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFCYAOEJAJVNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=NC=C2CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-5-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)butanoic acid](/img/structure/B1478413.png)
